

# Unveiling the Targets of Anticancer Agent 119: A Technical Guide

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## Compound of Interest

Compound Name: *Anticancer agent 119*

Cat. No.: *B15583170*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of compounds referred to as "**Anticancer Agent 119**." It is crucial to distinguish between two distinct molecules that have been identified with this nomenclature: Antitumor agent-119 (compound 13K), a 2-benzoxazolyl hydrazone derivative, and ATRN-119, a macrocyclic ATR kinase inhibitor. This document will address both, presenting the available scientific data, experimental methodologies, and signaling pathways associated with each.

## Section 1: ATRN-119: A Clinical-Stage ATR Inhibitor

ATRN-119 is a potent and highly selective, orally bioavailable macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.<sup>[1][2]</sup> Developed by Aprea Therapeutics, ATRN-119 is currently in clinical development for the treatment of advanced solid tumors, particularly those with mutations in DNA Damage Response (DDR) genes.<sup>[3][4]</sup>

## Target Identification

The primary molecular target of ATRN-119 has been unequivocally identified as the ATR kinase. ATR is a critical regulator of the DNA damage response, a network of cellular pathways that sense, signal, and repair DNA damage to maintain genomic stability.<sup>[1]</sup> In many cancer cells, which often have a high degree of replication stress and defective DNA repair mechanisms, there is a heightened reliance on the ATR signaling pathway for survival.<sup>[2]</sup>

Inhibition of ATR by ATRN-119 disrupts these survival pathways, leading to replication fork collapse and selective cancer cell death.[2]

## Target Validation

### Preclinical Validation:

Extensive preclinical studies have validated ATR as the primary target of ATRN-119 and demonstrated the inhibitor's potent antitumor activity.

- **High Selectivity:** ATRN-119 exhibits high specificity for ATR with minimal inhibition of other related kinases such as ATM, DNA-PK, and mTOR.[5] This selectivity is thought to contribute to its improved tolerability and reduced hematologic toxicity observed in animal models compared to other ATR inhibitors.[5]
- **In Vitro Efficacy:** In vitro studies have shown that ATRN-119 demonstrates increased cytotoxicity against a wide range of human cancer cell lines, including colon, breast, pancreatic, sarcoma, ovarian, and prostate cancers, especially those harboring genomic alterations in DDR genes.[6]
- **In Vivo Efficacy:** In vivo studies using xenograft models of human cancers, including castration-resistant prostate cancer and colon cancer, have shown significant tumor growth inhibition with ATRN-119 treatment.[5][6] Notably, in a BRCA-mutant high-grade serous ovarian cancer patient-derived xenograft (PDX) model, ATRN-119 in combination with a PARP inhibitor led to significant tumor reduction.[5] These in vivo studies also highlighted the favorable safety profile of ATRN-119, with no significant body weight loss or hematologic toxicities at efficacious doses.[5]

### Clinical Validation:

ATRN-119 is being evaluated in the ABOYA-119 Phase 1/2a clinical trial (NCT04905914) in patients with advanced solid tumors harboring DNA damage repair alterations.[7][8]

- **Pharmacokinetics and Safety:** The trial has established a recommended Phase 2 dose (RP2D) of 1,100 mg once daily.[9] Pharmacokinetic analyses have shown a dose-proportional increase in ATRN-119 exposure with a median half-life of approximately 4.8 to 5 hours.[2][8] The safety profile has been manageable.[8][9]

- Preliminary Efficacy: Early clinical data has shown preliminary signs of antitumor activity, with some patients achieving stable disease and tumor shrinkage.[3][7]

## Data Presentation

Table 1: In Vitro Activity of Antitumor agent-119 (Compound 13K)

| Cell Line | Cancer Type                  | IC50 (nM) |
|-----------|------------------------------|-----------|
| Butkitt   | Burkitt's Lymphoma           | 30        |
| CCRF-CEM  | Acute Lymphoblastic Leukemia | 140       |
| HeLa      | Cervical Cancer              | 100       |
| HT-29     | Colorectal Adenocarcinoma    | 40        |

Data from MedchemExpress.com

Table 2: Clinical Trial Information for ATRN-119 (ABOYA-119, NCT04905914)

| Parameter                | Details  |
|--------------------------|--|
| Phase                    | Phase 1/2a   |
| Status                   | Active, not recruiting   |
| Patient Population       | Patients with advanced solid tumors harboring DNA damage repair alterations                  |
| Intervention             | Oral ATRN-119  |
| Dosing                   | Dose escalation from 50 mg to 1500 mg once daily (QD) and 400 mg to 750 mg twice daily (BID) |
| Recommended Phase 2 Dose | 1,100 mg once daily  |
| Primary Objectives       | Evaluate safety, tolerability, pharmacokinetics, and determine the MTD and RP2D              |
| Secondary Objectives     | Evaluate antitumor activity  |

Data from clinicaltrials.gov and related press releases.[\[7\]](#)[\[8\]](#)

## Experimental Protocols

Kinase Inhibition Assay (General Protocol):

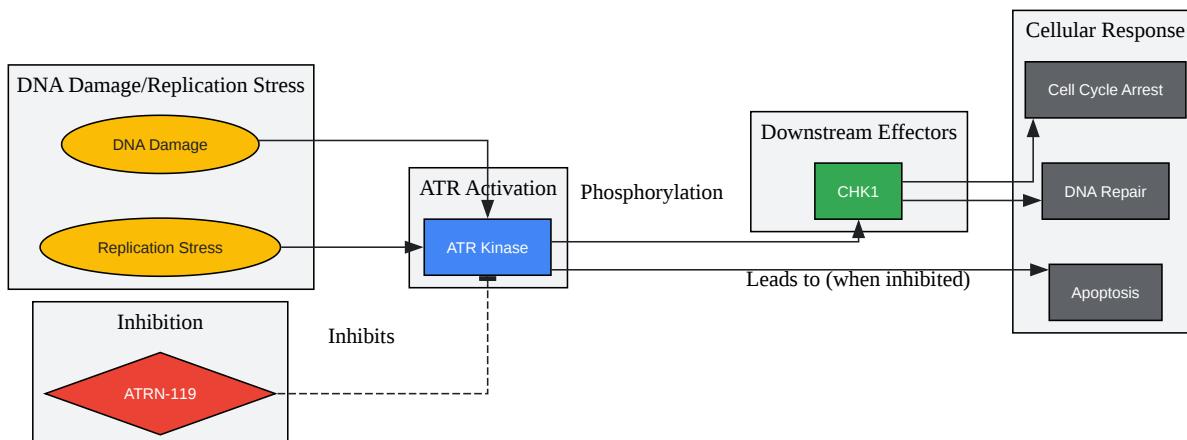
- Objective: To determine the inhibitory activity of ATRN-119 against ATR kinase and other kinases.
- Materials: Recombinant human ATR kinase, substrate peptide (e.g., a fusion protein containing a CHK1 fragment), ATP, ATRN-119, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
  - Prepare serial dilutions of ATRN-119.
  - In a microplate, add the kinase, substrate, and ATRN-119 at various concentrations.
  - Initiate the kinase reaction by adding ATP.
  - Incubate at a controlled temperature for a specific duration.
  - Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
  - Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement (General Protocol):

- Objective: To confirm the direct binding of ATRN-119 to ATR in a cellular context.
- Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
- Procedure:
  - Treat intact cells with ATRN-119 or a vehicle control.

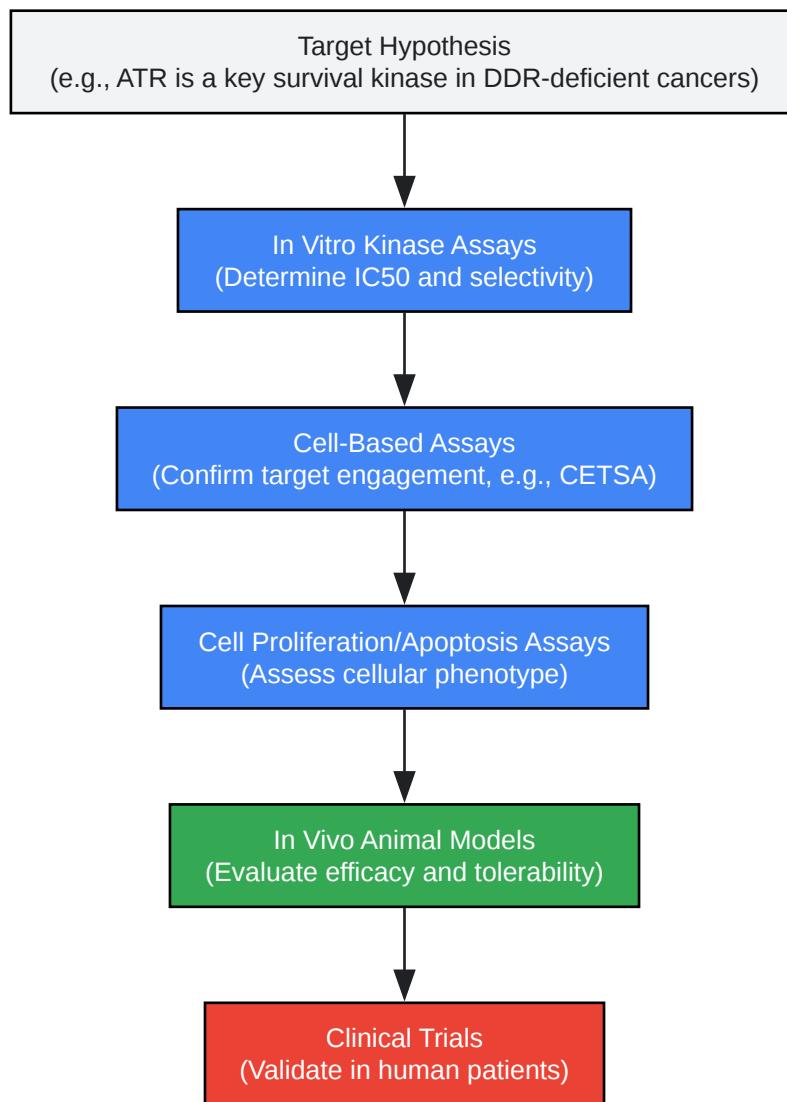
- Heat the cell lysates to a range of temperatures.
- Centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
- Analyze the amount of soluble ATR protein in the supernatant at each temperature using methods like Western blotting or ELISA.
- The temperature at which 50% of the protein is denatured ( $T_m$ ) is determined. A shift in the  $T_m$  in the presence of ATRN-119 indicates target engagement.

## Mandatory Visualization



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Caption: ATR Signaling Pathway and the Mechanism of Action of ATRN-119.



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Caption: A general workflow for anticancer drug target validation.

## Section 2: Antitumor agent-119 (Compound 13K)

Antitumor agent-119, also known as compound 13K, is a 2-benzoxazolyl hydrazone derivative that has demonstrated anticancer properties. The publicly available information on its specific molecular target is limited and appears to be in the exploratory, preclinical stage.

### Target Identification

The precise molecular target of Antitumor agent-119 has not been definitively identified in the available scientific literature. A Quantitative Structure-Activity Relationship (QSAR) study was

conducted on a series of 2-benzoxazolyl hydrazone derivatives, including compound 13K, to understand the physicochemical properties responsible for their antitumor activity.[10][11]

The QSAR analysis suggested that the anticancer activity of these compounds is influenced by specific hydrophobic and electronic features.[10][11] The study concluded that these derivatives might bind to the same, yet unspecified, biological target.[10][11] Further experimental studies are required to identify and validate the specific molecular target(s) of Antitumor agent-119.

## Target Validation

As the specific target of Antitumor agent-119 is not yet identified, there are no target validation studies to report. The initial characterization of this compound has focused on its cytotoxic effects against various cancer cell lines.

## Data Presentation

Table 3: In Vitro Antiproliferative Activity of Antitumor agent-119 (Compound 13K)

| Cell Line | Cancer Type                  | IC50 (nM) |
|-----------|------------------------------|-----------|
| Butkitt   | Burkitt's Lymphoma           | 30        |
| CCRF-CEM  | Acute Lymphoblastic Leukemia | 140       |
| HeLa      | Cervical Cancer              | 100       |
| HT-29     | Colorectal Adenocarcinoma    | 40        |

Data from MedchemExpress.com

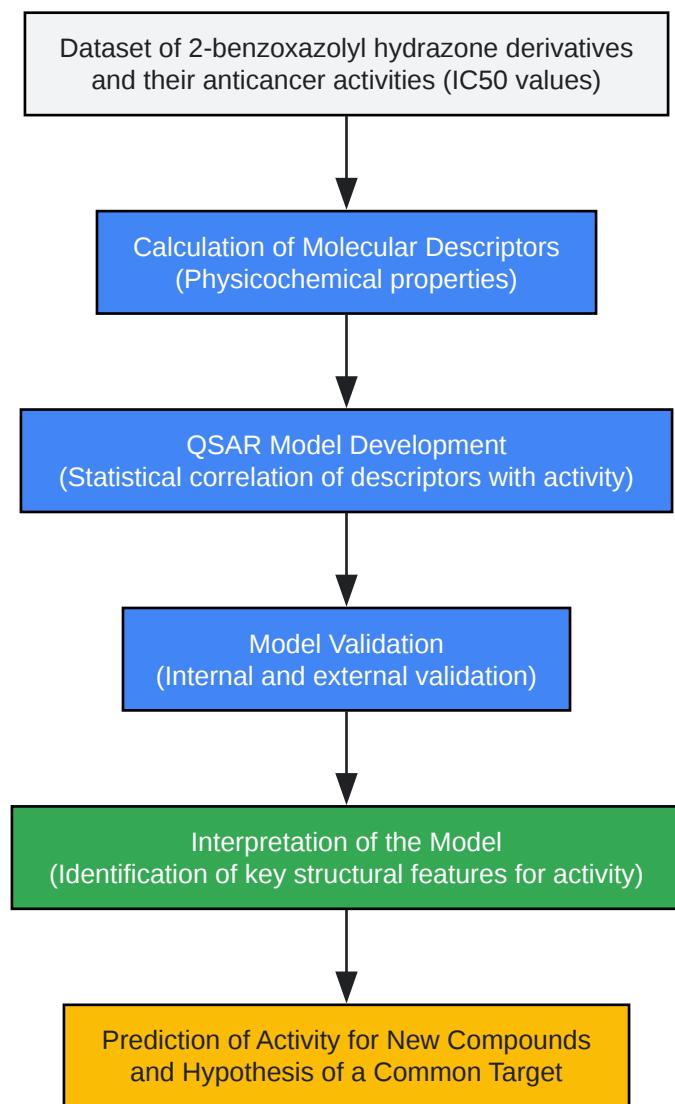
## Experimental Protocols

MTT Cell Proliferation Assay (General Protocol):

- Objective: To determine the concentration of Antitumor agent-119 that inhibits the growth of cancer cell lines by 50% (IC50).

- Materials: Cancer cell lines, cell culture medium, Antitumor agent-119, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
- Procedure:
  - Seed cancer cells in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with serial dilutions of Antitumor agent-119 for a specified period (e.g., 72 hours).
  - Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
  - Solubilize the formazan crystals with a suitable solvent.
  - Measure the absorbance at a specific wavelength using a microplate reader.
  - Calculate the percentage of cell viability relative to untreated controls and determine the IC<sub>50</sub> value.

## Mandatory Visualization



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Caption: A generalized workflow for QSAR-based target prediction.

## Conclusion

This technical guide has delineated the current understanding of two distinct anticancer agents designated with "119". ATRN-119 is a well-characterized, clinical-stage ATR inhibitor with a clearly identified target and a growing body of preclinical and clinical validation data. In contrast, Antitumor agent-119 (compound 13K) is an earlier-stage compound with demonstrated cytotoxic activity, but its specific molecular target remains to be elucidated through further experimental investigation. The information provided herein is intended to serve

as a valuable resource for researchers and drug development professionals in the field of oncology.

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